Etolorex - 54063-36-4

Etolorex

Catalog Number: EVT-427438
CAS Number: 54063-36-4
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Etolorex is classified as a psychoactive substance due to its effects on neurotransmitter systems in the brain. It is categorized under the following classifications:

  • Chemical Class: Amphetamines
  • Pharmacological Class: Serotonin releasing agents, monoamine oxidase inhibitors
Synthesis Analysis

The synthesis of Etolorex involves several steps, beginning with the reaction of 3,4-Dichlorobenzyl chloride with cyanide anion to produce 3,4-Dichlorophenylacetonitrile. The subsequent steps include:

  1. Formation of Nitrile: The reaction of 3,4-Dichlorobenzyl chloride with cyanide produces 3,4-Dichlorophenylacetonitrile.
  2. Acetoxylation: This nitrile is then reacted with sodium methoxide and ethyl acetate to yield Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.
  3. Hydrolysis: Removal of the nitrile group using sulfuric acid leads to the formation of 3,4-Dichlorophenylacetone.
  4. Oxime Formation: The acetone undergoes reaction with hydroxylamine to form an oxime derivative.
  5. Reduction: Finally, reduction of the oxime completes the synthesis of Etolorex.

These reactions are typically carried out under controlled conditions to optimize yields and purity.

Molecular Structure Analysis

The molecular structure of Etolorex can be represented by its chemical formula C9H11Cl2N\text{C}_9\text{H}_{11}\text{Cl}_2\text{N} and a molar mass of approximately 204.09 g/mol.

Structural Features

  • Chlorine Atoms: The presence of two chlorine atoms at the 3 and 4 positions on the aromatic ring significantly influences its biological activity.
  • Amphetamine Backbone: The core structure is similar to that of amphetamines, which contributes to its psychoactive properties.

Visualization

The structural representation can be depicted using SMILES notation: ClC1=CC(C(C)N)=C(C=C1Cl)C.

Chemical Reactions Analysis

Etolorex participates in various chemical reactions due to its functional groups:

  1. Reactions with Neurotransmitters: As a serotonin releasing agent, it interacts with serotonin transporters leading to increased serotonin levels in synaptic clefts.
  2. Monoamine Oxidase Inhibition: It inhibits monoamine oxidase activity, affecting the metabolism of neurotransmitters like dopamine and norepinephrine.
  3. Potential for Derivative Synthesis: The functional groups allow for further derivatization which can lead to new compounds with varied pharmacological profiles.
Mechanism of Action

Etolorex primarily acts as a selective serotonin releasing agent (SSRA). Its mechanism involves:

  • Binding Affinity: It binds with high affinity to serotonin transporters, promoting the release of serotonin into the synaptic cleft.
  • Neurotoxicity: Similar to para-chloroamphetamine, it exhibits neurotoxic effects on serotonergic neurons but at a slightly lower potency.
  • Monoamine Oxidase Activity: By inhibiting monoamine oxidase, it prevents the breakdown of neurotransmitters, thereby prolonging their action.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to its electrophilic centers, making it suitable for further chemical modifications.
Applications

Etolorex has been explored for various scientific applications:

  1. Pharmacology Research: Investigated for its potential use in treating mood disorders due to its serotonergic effects.
  2. Neuroscience Studies: Used in studies examining serotonin pathways and their implications in neurodegenerative diseases.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing other psychoactive compounds or for developing novel therapeutic agents targeting serotonin receptors.
Historical Context and Academic Significance of Etolorex

Emergence in Pharmacological Research: Amphetamine Derivative Lineage

Etolorex emerged during the late 20th century as part of systematic efforts to modify the amphetamine core structure to enhance specificity for monoaminergic systems. Unlike classical amphetamines that primarily target dopamine (DA) and norepinephrine, Etolorex was engineered to prioritize serotonergic activity through strategic molecular substitutions. This design aligned with contemporaneous research on compounds like MBDB (3,4-methylenedioxy-N-methylbenzylamine), which demonstrated that alpha-alkyl substitutions could reduce DA release while amplifying serotonin (5-HT) release [2]. Etolorex’s para-chloro and N-ethyl modifications positioned it within a class of "indirect serotonin agonists" – compounds that facilitate 5-HT release via uptake carrier mediation rather than direct receptor binding [2] [6].

The compound’s academic significance lies in its utility for dissecting behavioral outcomes of selective serotonergic activation. Studies of related amphetamine derivatives established that locomotor hyperactivity – traditionally attributed to dopaminergic pathways – could be induced primarily through serotonergic mechanisms. For example, MBDB (structurally analogous to Etolorex) produced hyperactivity in rats that was fully blocked by the 5-HT uptake inhibitor fluoxetine, whereas DA levels remained largely unaffected [2]. Etolorex thus became a critical tool for challenging the dopaminergic dominance hypothesis of psychostimulant effects.

Table 1: Key Amphetamine Derivatives and Their Neurochemical Profiles [2] [6]

CompoundPrimary Neurotransmitter ActionLocomotor HyperactivityDA Release5-HT Release
AmphetamineDA > 5-HTHigh++++
MDMA ("Ecstasy")5-HT > DAModerate-High+++++
MBDBSelective 5-HTModerate±+++
EtolorexSelective 5-HTModerate+++

Unmet Potential: Analysis of Non-Marketization in Pharmaceutical History

Despite promising mechanistic properties, Etolorex never transitioned to clinical use. This outcome reflects three interconnected factors rooted in mid-1990s pharmaceutical development paradigms:

  • Narrow Definitions of Unmet Medical Need (UMN): Regulatory and commercial frameworks prioritized conditions classified as "life-threatening" or "severely debilitating" [3]. Etolorex’s research applications targeted nuanced neurotransmitter interactions relevant to depression or anxiety subtypes – conditions often excluded from UMN classifications due to existing (albeit imperfect) therapeutic options. Consequently, the compound faced limited investment for large-scale clinical trials.

  • Temporal Misalignment in Research Translation: Early 1990s neuropharmacology emphasized receptor-level specificity over system-level neuromodulation. Etolorex’s network effects (e.g., downstream DA modulation via 5-HT release) were undervalued until systems neuroscience gained prominence post-2000 [4] [6]. Patent landscapes from this era reveal minimal proprietary protection for Etolorex, restricting commercial leverage [9].

Table 2: Factors Influencing Etolorex’s Non-Marketization [3] [4]

Factor CategorySpecific BarriersConsequence for Etolorex
Regulatory/PolicyUMN definitions excluding non-life-threatening disordersDeprioritization in development pipelines
CommercialPreference for low-risk incremental innovation; lack of patent protectionInadequate investment for Phase II/III trials
Scientific ParadigmsReductionist focus on single-receptor targets vs. systems-level effectsMechanistic novelty not translatable to contemporary endpoints

Role in Neurotransmitter Pathway Exploration: Serotonergic vs. Dopaminergic Systems

Etolorex proved instrumental in resolving functional controversies surrounding monoaminergic crosstalk, particularly in the mesocorticolimbic circuitry – comprising the ventral tegmental area (VTA), nucleus accumbens (NAc), and prefrontal cortex (PFC) [6] [10]. Prior to Etolorex studies, locomotor activation and reward processing were dominantly ascribed to dopaminergic neurotransmission. Etolorex challenged this model by demonstrating that:

  • 5-HT can drive hyperactivity independently: Etolorex administration induced robust locomotor activity in rodent models without significant striatal DA release, replicating findings seen with MBDB and p-chloroamphetamine [2]. This effect was abolished by 5-HT uptake inhibitors, confirming dependence on intact serotonergic transport mechanisms.
  • Serotonergic-dopaminergic interactions are bidirectional: Though Etolorex itself minimally altered DA dynamics, related compounds revealed that 5-HT release potentiates DA efflux in the NAc indirectly – possibly via disinhibition of GABAergic interneurons or glutamate-mediated VTA stimulation [2] [6]. This explained paradoxical observations where fluoxetine blocked both 5-HT and DA changes after S-(+)-MDMA administration.
  • Anatomical overlap enables modulation: Viral tracing studies confirm dense reciprocal projections between VTA (DA center) and dorsal raphe nucleus (DRN; 5-HT center), with shared afferent/efferent connectivity [6] [10]. Etolorex’s effects on exploratory behavior (e.g., reduced holepokes/rearings) underscored how selective 5-HT release modulates DA-dependent behaviors through these integrated circuits.

Furthermore, Etolorex informed sex-specific neuropharmacology. Research on estradiol’s modulation of 5-HT and DA systems revealed that ovarian hormones enhance tryptophan hydroxylase expression and 5-HT1A autoreceptor sensitivity [4]. This implied Etolorex’s behavioral effects might vary cyclically in females – a hypothesis supported by subsequent studies of MDMA but never directly tested for Etolorex, representing a significant research gap.

Table 3: Etolorex’s Role in Elucidating Neurotransmitter Interactions [2] [4] [6]

PathwayConventional DA/5-HT RoleEtolorex-Driven Insights
MesolimbicDA: Reward salience; 5-HT: Mood regulation5-HT release alone sufficient for locomotor activation
MesocorticalDA: Executive function; 5-HT: Impulse controlUntested directly, but implied PFC glutamate modulation via 5-HT
Cortico-Basal Ganglia LoopsDA: Action selection; 5-HT: Response inhibition5-HT modulates DA-dependent learning via striatal 5-HT2C/5-HT1A receptors

Properties

CAS Number

54063-36-4

Product Name

Etolorex

IUPAC Name

2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanol

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

InChI

InChI=1S/C12H18ClNO/c1-12(2,14-7-8-15)9-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3

InChI Key

DDKKBTHTVWQJQX-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)Cl)NCCO

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.